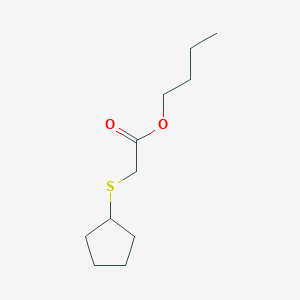

Butyl (cyclopentylsulfanyl)acetate

Description

Butyl (cyclopentylsulfanyl)acetate is an ester derivative of acetic acid featuring a butyl ester group and a cyclopentylsulfanyl (cyclopentyl thioether) substituent. The compound’s structure combines the lipophilic butyl chain with the sterically bulky cyclopentylsulfanyl moiety, which introduces unique physicochemical properties.

Properties

CAS No. |

60785-70-8 |

|---|---|

Molecular Formula |

C11H20O2S |

Molecular Weight |

216.34 g/mol |

IUPAC Name |

butyl 2-cyclopentylsulfanylacetate |

InChI |

InChI=1S/C11H20O2S/c1-2-3-8-13-11(12)9-14-10-6-4-5-7-10/h10H,2-9H2,1H3 |

InChI Key |

AEOWMISAOUENPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CSC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (cyclopentylsulfanyl)acetate can be achieved through several methods. One common approach involves the esterification of cyclopentylsulfanylacetic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Another method involves the transesterification of cyclopentylsulfanylacetate with butanol. This reaction can be catalyzed by a base, such as sodium methoxide, and is typically performed at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of butyl (cyclopentylsulfanyl)acetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts, such as zeolites or metal-organic frameworks, can also enhance the efficiency of the synthesis process. Additionally, purification techniques, such as distillation and crystallization, are employed to obtain high-purity butyl (cyclopentylsulfanyl)acetate suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Butyl (cyclopentylsulfanyl)acetate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of butyl (cyclopentylsulfanyl)acetate can yield the corresponding alcohols or thiols, depending on the reducing agent used.

Substitution: The acetate group in butyl (cyclopentylsulfanyl)acetate can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base, such as triethylamine, to neutralize the by-products.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, thiols

Substitution: Various esters, amides, or other functionalized derivatives

Scientific Research Applications

Butyl (cyclopentylsulfanyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of novel drugs or drug delivery systems.

Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of butyl (cyclopentylsulfanyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The cyclopentylsulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. Additionally, the ester linkage can undergo hydrolysis, releasing the active components that interact with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Butyl (cyclopentylsulfanyl)acetate with three structurally related esters: Butyl Acetate, Butyl Carbitol Acetate, and tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate. Key differences in molecular structure, physical properties, and applications are highlighted.

Structural and Physical Properties

Key Differences and Implications

- Molecular Complexity : The cyclopentylsulfanyl group in the target compound increases molecular weight and steric bulk compared to Butyl Acetate. This reduces volatility (higher boiling point) and may lower flammability .

- Polarity and Solubility: The thioether group introduces moderate polarity, bridging the gap between the nonpolar Butyl Acetate and the highly polar sulfonyl group in tert-Butyl sulfonyl acetate. This could make it suitable as a co-solvent for semi-polar systems .

- Thermal Stability : The tert-Butyl sulfonyl derivative exhibits high thermal stability due to its rigid aromatic and sulfonyl groups, whereas Butyl (cyclopentylsulfanyl)acetate’s stability likely depends on the thioether’s resistance to oxidation .

Research Findings and Theoretical Considerations

- Thermodynamic Behavior: Local composition models (e.g., Wilson or NRTL equations) suggest that the cyclopentylsulfanyl group’s steric effects could significantly impact activity coefficients in mixtures, leading to nonideal solution behavior .

- Synthetic Challenges : Introducing the cyclopentylsulfanyl group necessitates thiol-ene or nucleophilic substitution reactions, which may require catalysts or elevated temperatures compared to simpler ester syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.